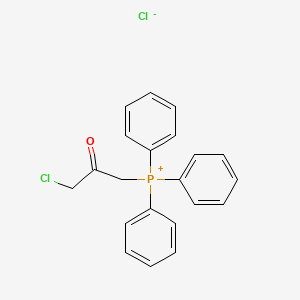

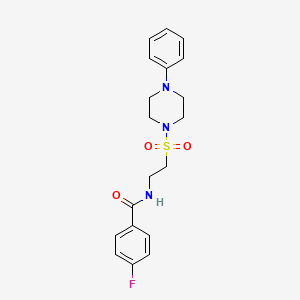

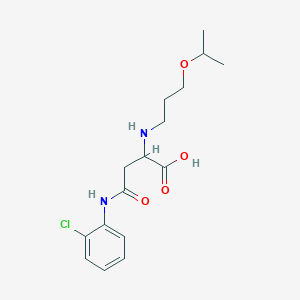

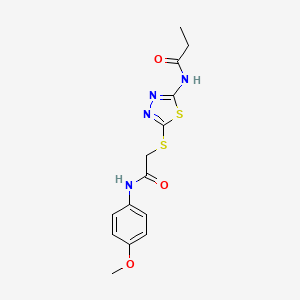

4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is not explicitly provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide are not detailed in the search results.Scientific Research Applications

Serotonergic Agonist Properties

- Biological Role : It acts as a serotonergic agonist , meaning it has an affinity for serotonin receptors and can mimic serotonin’s effects by stimulating physiological activity at these receptors. Serotonin agonists find applications as antidepressants, anxiolytics, and in migraine disorder treatment .

Anxiolytic Properties

- Application : Anxiolytic drugs alleviate anxiety, tension, and anxiety disorders. They promote sedation without affecting consciousness or neurological conditions. 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide has demonstrated anxiolytic effects following central administration in vivo .

Selective 5-HT1A Receptor Agonism

- Role : This compound is a highly potent selective 5-HT1A receptor full agonist (pKi values: 9.0 for 5-HT1A). It also interacts with other serotonin receptors (5-HT1B, 5-HT1C, 5-HT2, and 5-HT3) but with varying affinities .

Mechanism of Action

- Binding Site : 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide likely binds between the agonist binding site and the G protein interaction switch site. This interaction affects the activation mechanism and may display positive cooperativity .

Drug Development Prospects

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various biological and neurological processes.

Mode of Action

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response. Specifically, it may bind between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Result of Action

The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can lead to various molecular and cellular effects. It has been noted to have an anxiolytic effect following central administration in vivo , indicating its potential use in the treatment of anxiety disorders.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOOPFDQYZOVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)